sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Description
This compound is a sodium salt of a deuterated bile acid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroidal structures. Key structural elements include:
- Pentadeuterio substitution at positions 2,2,3,4,4 on the steroid nucleus, which enhances metabolic stability by replacing hydrogen atoms with deuterium .
- A 3-hydroxy group on the steroid backbone, critical for receptor interactions.
Synthesis typically involves multi-step protection/deuteriation strategies (e.g., TsOH.H2O-mediated reactions for hydroxy group activation) followed by coupling with ethanesulfonate precursors . Purity is validated via ¹H NMR (>95%) and HRMS .
Properties
Molecular Formula |
C26H44NNaO5S |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI Key |
YAERYJYXPRIDTO-CQRAWABASA-M |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium SaltThis can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d5 Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium atoms into the compound .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic Acid-d5 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Taurolithocholic Acid-d5 Sodium Salt may result in the formation of oxidized bile acid derivatives .
Scientific Research Applications
Here's what is known about the applications of the similar compound, Glycodeoxycholic acid sodium salt:
Biological Activities
- Antioxidant Activity: Glycodeoxycholic acid sodium salt can scavenge free radicals and reduce oxidative stress in cell models. A study indicated a significant reduction in free radical formation at concentrations of 50 µM and above.
- Anticancer Properties: Glycodeoxycholic acid sodium salt may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have shown that it inhibited the growth of breast cancer cells (MCF-7) by 70% at a concentration of 100 µM over 48 hours, with activation of caspase pathways leading to apoptosis.
- Anti-inflammatory Effects: Glycodeoxycholic acid sodium salt can reduce inflammation markers in in vitro models. Research has shown that it reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by 60%, suggesting its potential as an anti-inflammatory agent.
Applications in Medicine and Industry
- Pharmaceutical Development: Glycodeoxycholic acid sodium salt is being explored for the development of new therapeutic agents for cancer and inflammatory diseases.
- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with specific molecular targets and pathways. It is known to inhibit radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors. This inhibition affects various cellular processes, including signal transduction and neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of steroidal derivatives with variations in substituents, deuteriation, and side chains. Key analogues include:
Pharmacological Activity
- Biological Stability : Deuteriation likely extends half-life, as seen in deuterated glucocorticoids (t₁/₂ increase by 2–3×) .
- Comparative Efficacy: ’s autotaxin inhibitor (30% yield) showed nanomolar IC₅₀ values, while methyl esters () lacked significant activity, highlighting the importance of the sulfonate group . Sodium salts (e.g., ) demonstrate enhanced bioavailability (>80% oral absorption) compared to free acids .
Structure-Activity Relationships (SAR)
- Deuteriation : Reduces CYP-mediated oxidation, as shown in deuterated triterpenes ().
- Hydroxy Groups : The 3-hydroxy position is critical for receptor binding; its removal (e.g., ’s compound 8) abolishes activity .
- Side Chain Length: Shorter chains (e.g., pentanoyl vs. hexanoyl) improve membrane permeability but reduce solubility .
Key Research Findings
Gene Expression Overlap : Structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles with 20% probability, suggesting cautious extrapolation of biological effects .
Mechanistic Redundancy : Analogues with shared scaffolds (e.g., OA and HG in ) often target overlapping pathways (e.g., NF-κB, TGF-β), validated via transcriptomics .
QSAR Limitations : While QSAR models predict corrosion inhibition or receptor binding, accuracy requires ≥10 analogues with similar backbones—a challenge for highly specialized steroids .
Biological Activity
The compound sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a complex organic molecule that serves as a sodium salt of a sulfonated steroid derivative. This compound exhibits various biological activities that are of significant interest in pharmacology and biochemistry.
Chemical Structure
The IUPAC name of the compound indicates its complex structure featuring multiple chiral centers and functional groups. The presence of hydroxyl groups and a cyclopenta[a]phenanthrene ring system contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H39O4Na |
| Molecular Weight | 414.554 g/mol |
| Melting Point | 175-200 °C |
| Density | 1.216 ± 0.06 g/cm³ |
| Solubility | Slightly in DMSO and Methanol (heated) |
| Stability | Hygroscopic |
The biological activity of this compound is primarily attributed to its interactions with specific biological pathways:
- Steroid Hormone Modulation : The compound may influence steroid hormone receptors due to its structural similarity to steroid hormones.
- Cell Signaling Pathways : It can modulate various signaling pathways involved in cell growth and differentiation.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of the compound in vitro.
- Results : The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
-
Effect on Lipid Metabolism :
- Objective : To assess the impact on lipid metabolism in animal models.
- Findings : Administration led to decreased serum cholesterol levels and improved lipid profiles.
-
Cancer Research :
- Objective : Investigating potential anti-cancer properties.
- Outcome : The compound exhibited cytotoxic effects against various cancer cell lines in vitro.
Pharmacological Applications
The potential applications of this compound include:
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory responses.
- Cholesterol-lowering Agents : For managing dyslipidemia.
- Oncology Treatments : As a potential chemotherapeutic agent.
Q & A
Q. How is the deuterium substitution in the compound synthesized, and what analytical methods confirm its incorporation?
Deuterium incorporation is typically achieved via deuterated precursors (e.g., D₂O exchange or deuterated reagents during synthesis) or post-synthetic hydrogen-deuterium exchange under controlled conditions. Analytical confirmation involves:
- Nuclear Magnetic Resonance (NMR): Deuterium causes signal splitting in -NMR, while -NMR directly detects deuterium positions .
- Mass Spectrometry (MS): Isotopic peaks (e.g., +5 Da for pentadeuterio groups) in high-resolution MS validate deuterium distribution .
- Infrared (IR) Spectroscopy: Shifts in O-H or C-D stretching frequencies (around 2100–2200 cm⁻¹) confirm substitution .
Q. What chromatographic techniques are optimal for purifying this hydrophilic sulfonate-containing compound?
Reverse-phase high-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., tetrabutylammonium salts) enhances retention of the sulfonate group. Key parameters:
Q. How can structural elucidation be performed given the compound’s complex stereochemistry?
Use a combination of:
- 2D NMR Techniques: COSY (homonuclear correlations), HSQC (C-H bonding), and NOESY (spatial proximity) to resolve stereocenters and ring conformations .
- X-ray Crystallography: If crystallizable, single-crystal analysis provides absolute configuration .
- Comparative Analysis: Cross-reference with known bile acid derivatives (e.g., taurocholic acid sodium) for shared structural motifs .
Advanced Research Questions
Q. How does deuterium substitution impact metabolic stability compared to non-deuterated analogs?
Deuterium’s kinetic isotope effect slows CYP450-mediated metabolism, extending half-life. Methodological approaches include:
- In Vitro Assays: Incubate with human hepatocytes and quantify parent compound/metabolites via LC-MS/MS .
- Pharmacokinetic Modeling: Compare area under the curve (AUC) and clearance rates between deuterated and non-deuterated forms in rodent models .
- Isotope Tracing: Use -labeled standards to track metabolic pathways .
Q. What computational strategies model the compound’s interaction with nuclear receptors (e.g., FXR or TGR5)?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to farnesoid X receptor (FXR) based on bile acid templates .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over nanoseconds to assess stability (e.g., RMSD analysis) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to compare binding energies with obeticholic acid or other agonists .
Q. How can discrepancies in solubility data across studies be resolved?
- Standardized Protocols: Use biorelevant media (e.g., FaSSIF/FeSSIF) at controlled pH and temperature .
- Dynamic Light Scattering (DLS): Monitor aggregation states affecting apparent solubility.
- Cross-Validation: Compare results with structurally similar compounds (e.g., sodium dehydrocholate) to identify outliers .
Q. What in vivo models are suitable for studying tissue-specific distribution and excretion?
- Rodent Models: Administer deuterated compound intravenously/orally and quantify tissue levels via LC-MS/MS at timed intervals .
- Bile Cannulation Studies: Directly measure biliary excretion rates .
- Imaging Techniques: Utilize -MRI (if feasible) or fluorescently tagged analogs for spatial tracking .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
